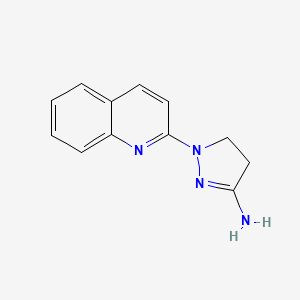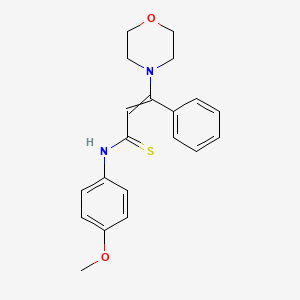
N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a morpholine ring, and a phenylprop-2-enethioamide moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with morpholine and phenylacetonitrile under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including thioamide formation, to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
化学反応の分析
Types of Reactions
N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
科学的研究の応用
N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
作用機序
The mechanism of action of N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion. In biological systems, it may interact with cellular proteins and enzymes, disrupting their normal functions and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- N-(4-Methoxyphenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
- N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide
Uniqueness
N-(4-Methoxyphenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enethioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable molecule for various applications .
特性
CAS番号 |
89815-85-0 |
|---|---|
分子式 |
C20H22N2O2S |
分子量 |
354.5 g/mol |
IUPAC名 |
N-(4-methoxyphenyl)-3-morpholin-4-yl-3-phenylprop-2-enethioamide |
InChI |
InChI=1S/C20H22N2O2S/c1-23-18-9-7-17(8-10-18)21-20(25)15-19(16-5-3-2-4-6-16)22-11-13-24-14-12-22/h2-10,15H,11-14H2,1H3,(H,21,25) |
InChIキー |
JIPFUCZSGFKDEW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=S)C=C(C2=CC=CC=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)
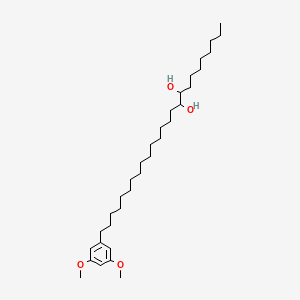
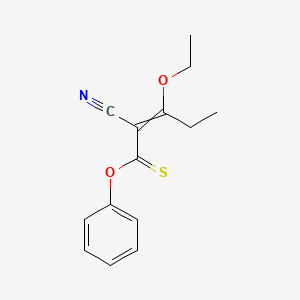
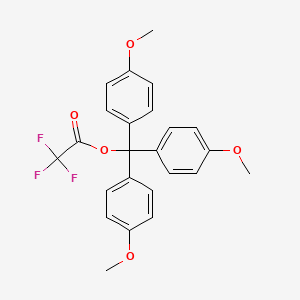
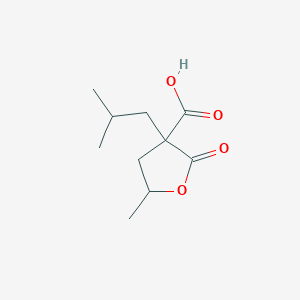
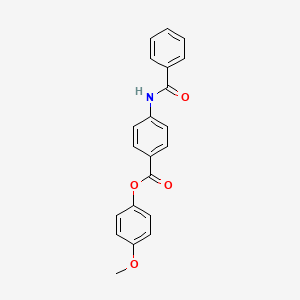
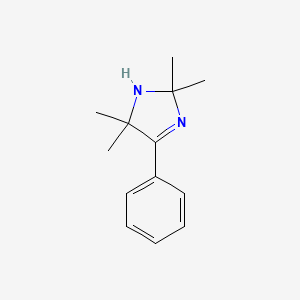
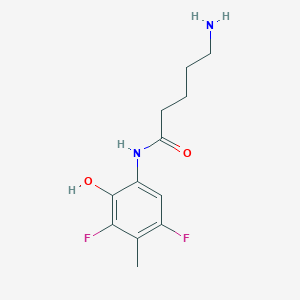

![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
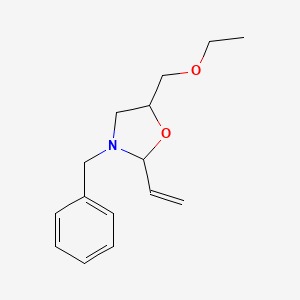
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14376190.png)
